N-(2-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(2-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule featuring a dihydropyridazinone core substituted with a 4-methoxybenzenesulfonyl group and an N-(2-fluorophenyl)acetamide side chain. Its design aligns with medicinal chemistry strategies for optimizing solubility, metabolic stability, and target affinity through sulfonylation and fluorination.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O5S/c1-28-13-6-8-14(9-7-13)29(26,27)18-10-11-19(25)23(22-18)12-17(24)21-16-5-3-2-4-15(16)20/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOUQCWRNJBCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS. It features a fluorinated phenyl group and a pyridazine derivative, contributing to its biological properties.
Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators. The presence of the methoxybenzenesulfonyl group suggests potential interactions with various biological targets, including enzymes involved in metabolic pathways.
Enzyme Inhibition
A study on related compounds revealed that modifications in the aromatic substituents significantly influence inhibition potency against specific enzymes. For instance, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide was found to be a potent inhibitor of α-L-fucosidases, demonstrating an IC value as low as 0.0079 μM against human lysosomal forms . This suggests that the fluorine substitution enhances binding affinity and selectivity.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the compound affect its biological activity. The following table summarizes key findings related to structural changes and their effects on activity:
Case Study 1: Inhibition of α-L-Fucosidases
In a comparative study, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide exhibited superior inhibition of α-L-fucosidases compared to other derivatives. The study highlighted that the inclusion of the fluorinated phenyl group significantly increased selectivity and potency against various isoforms of the enzyme .
Case Study 2: Antitumor Activity
Another investigation into similar pyridazine derivatives demonstrated their ability to inhibit tumor growth in xenograft models. These compounds were shown to induce apoptosis through caspase activation pathways, suggesting that this compound may exhibit similar effects .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is . Its structure features a fluorophenyl group, a pyridazinone moiety, and a methoxybenzenesulfonyl group, contributing to its biological activity.
Pharmacological Applications
- Anticancer Activity
- Anti-inflammatory Properties
- Neuroprotective Effects
Table 1: Summary of Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structural parallels can be drawn with other sulfonamide- and acetamide-containing molecules from the evidence, highlighting general trends in physicochemical and pharmacological properties:
Table 1: Structural and Functional Comparison
Key Observations :
Sulfonyl vs. Benzoyl Groups : The target compound’s 4-methoxybenzenesulfonyl group may enhance solubility and hydrogen-bonding capacity compared to the 4-chlorobenzoyl moiety in ’s 6y. Sulfonamides often exhibit stronger enzyme-binding affinity due to their polar nature .
Fluorophenyl vs. Dimethylphenoxy: The 2-fluorophenyl acetamide in the target compound likely improves metabolic stability over the 2,6-dimethylphenoxy group in ’s analogs, as fluorine reduces oxidative degradation .
Core Heterocycles: The dihydropyridazinone core may confer distinct redox properties compared to indole () or hexanamide () scaffolds, influencing pharmacokinetic profiles.
Research Findings :
- Assay Compatibility: Compounds with sulfonamide/acetamide motifs are frequently evaluated in microculture tetrazolium assays () for cytotoxicity .
- Stereochemical Impact: highlights the role of stereochemistry in analogs (e.g., m vs. n), suggesting that the target compound’s activity could be sensitive to its dihydropyridazinone conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
